欧芹素水合物

描述

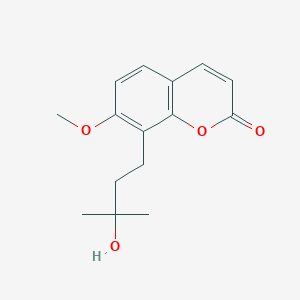

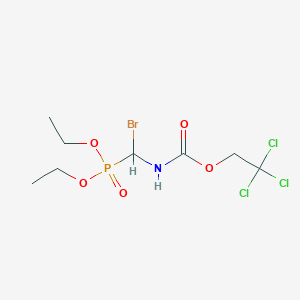

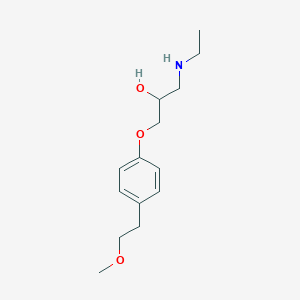

2'-deoxymeranzin hydrate is a member of the class of coumarins carrying methoxy and 3-hydroxy-3-methylbutyl substituents at positions 7 and 8 respectively. It has a role as a plant metabolite. It is a member of coumarins, an aromatic ether and a tertiary alcohol.

科学研究应用

抗肿瘤活性

欧芹素水合物以其抗肿瘤特性而闻名。它的作用机制是抑制肿瘤生长并诱导癌细胞凋亡。 研究表明,它可以抑制多种癌细胞系的增殖,使其成为癌症治疗的潜在候选药物 .

抗炎作用

该化合物具有显著的抗炎作用。它可以调节炎症通路,有利于治疗关节炎和其他炎症性疾病。 它抑制炎症过程中的关键酶的能力突出了其治疗潜力 .

神经保护作用

欧芹素水合物已被证明具有神经保护作用,可以保护神经退行性疾病。 它可以通过防止神经元损伤,帮助控制阿尔茨海默病和帕金森病等疾病 .

成骨应用

在骨骼健康领域,欧芹素水合物促进成骨。 它有助于骨骼形成,可以通过刺激成骨细胞活性来治疗骨质疏松症和其他骨骼相关疾病 .

心血管保护

欧芹素水合物提供心血管保护。它已被发现具有心脏保护作用,可以用于治疗心脏病。 它的作用机制是减少氧化应激并改善心脏功能 .

抗菌和抗寄生虫活性

该化合物还具有抗菌和抗寄生虫活性。 它可以用于对抗多种微生物和寄生虫感染,使其成为开发新型抗菌剂的宝贵工具 .

农业应用

有趣的是,欧芹素水合物在农业中也有应用。 研究表明,它可以诱导南瓜叶片对白粉病的抗性反应,表明它可以用作天然杀虫剂 .

化学合成与修饰

最后,欧芹素水合物用于化学合成和修饰。它可以进行各种化学反应,生成具有增强生物活性的衍生物。 这种适应性使其成为开发新型药理学试剂的多功能化合物 .

作用机制

Target of Action

It has been suggested that osthol hydrate may interact with various proteins and enzymes involved in cellular proliferation, apoptosis, survival, cancer progression, and recurrence .

Mode of Action

Osthol hydrate’s mode of action is complex and multifaceted. It has been suggested that Osthol hydrate can competitively bind to certain proteins and interact with specific residues to form hydrogen bonds . These interactions can affect various cellular processes, leading to changes in cell behavior.

Biochemical Pathways

Osthol hydrate appears to influence several biochemical pathways. It has been reported to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and metabolism, and their modulation can have significant downstream effects.

Pharmacokinetics

Osthol hydrate, like many other coumarin derivatives, has low solubility in water and low oral bioavailability . These properties can limit its clinical application. Encapsulation in certain polymeric micelles has been shown to improve its pharmacokinetic properties, including increased area under the curve and decreased clearance values .

Result of Action

The molecular and cellular effects of Osthol hydrate’s action are diverse. It has been reported to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In terms of antitumor effects, it has been suggested to inhibit proliferation, promote apoptosis, induce cell cycle arrest, inhibit migration and invasion, overcome chemoresistance, induce the production of reactive oxygen species, promote antitumor immune responses, trigger DNA damage, and induce autophagy and pyroptosis .

未来方向

生化分析

Biochemical Properties

Osthol hydrate interacts with various enzymes, proteins, and other biomolecules. It has been suggested to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities

Cellular Effects

Osthol hydrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of Osthol hydrate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested to suppress cancer cell growth and induce apoptosis . The detailed molecular mechanisms are still being explored.

Dosage Effects in Animal Models

The effects of Osthol hydrate can vary with different dosages in animal models. Studies have reported its protective and therapeutic effects in different cancers, including ovarian, cervical, colon, and prostate cancers

属性

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGJNTORCNKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)